molecular formula C8H11NO B1296545 1-Oxaspiro[2.5]octane-2-carbonitrile CAS No. 36929-66-5

1-Oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B1296545
CAS No.: 36929-66-5
M. Wt: 137.18 g/mol
InChI Key: XHQXDTZBGXZOTI-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and a nitrile group attached to the oxirane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-Oxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications includes the development of novel drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

The synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of cyclohexanone with cyanogen bromide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the spirocyclic structure . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

1-Oxaspiro[2.5]octane-2-carbonitrile can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of both an oxirane ring and a nitrile group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-oxaspiro[2.5]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-7-8(10-7)4-2-1-3-5-8/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQXDTZBGXZOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338405
Record name 1-Oxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36929-66-5
Record name 1-Oxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of cyclohexanone (5.39 g, 0.055 mol), 50% sodium hydroxide solution (10 ml) and compound 1 (1 mmol) was added dropwise chloroacetonitrile (3.8 g, 0.05 mol) and stirring was continued for further 45 minutes. After that time, the resulting reaction mixture was diluted with dichloromethane (15 ml), the organic layer was separated and the aqueous phase extracted with dichloromethane (3×15 ml). The combined organic portions were dried over magnesium sulphate and evaporated to give a residue which upon distillation under reduced pressure gave 1-oxaspiro[2,5]octane-2-carbonitrile.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-oxaspiro[2.5]octane-2-carbonitrile in the context of the research?

A1: The research focuses on the development of a highly effective epoxide hydrolysis system using a genetically engineered Escherichia coli strain. This compound is highlighted as a new substrate for the epoxide hydrolase enzyme (Eph1) derived from Rhodotorula glutinis. The researchers used this compound to demonstrate the kinetic resolution capabilities of their improved Eph1 production system [].

Q2: What is kinetic resolution, and why is it relevant to this research?

A2: Kinetic resolution is a process where an enzyme selectively acts on one enantiomer of a racemic mixture, converting it into a product at a different rate than the other enantiomer. This difference in reaction rates allows for the separation of the two enantiomers. In the context of this research, the ability of the engineered E. coli strain to produce high levels of active Eph1 allows for the efficient kinetic resolution of this compound, potentially leading to the production of enantiomerically pure compounds [].

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